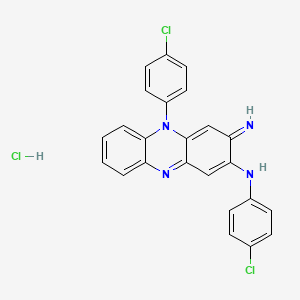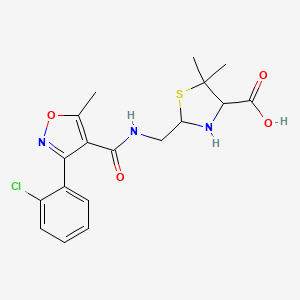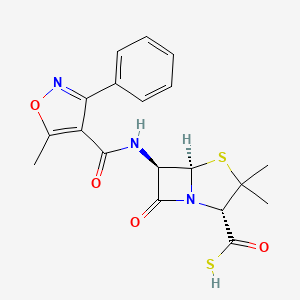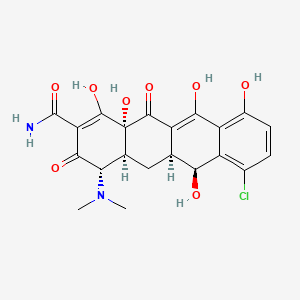![molecular formula C23H27Cl2NO2 B601513 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one CAS No. 53221-25-3](/img/structure/B601513.png)
2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Übersicht
Beschreibung
This compound is a multifunctional biomedical compound exhibiting remarkable potential in studying and treating diverse diseases . It is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs .
Molecular Structure Analysis
The molecular formula of the compound is C23H27Cl2NO2 . The InChI code is 1S/C23H27Cl2NO/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 . The compound’s 2D and 3D structures can be found in various databases .Chemical Reactions Analysis
The reactivity at position 4 is attenuated in the bromomethyl and phosphorylated derivates, facilitating the selective and systematic functionalization of the fluorenyl system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 420.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 9 . The Exact Mass is 419.1418845 g/mol and the Monoisotopic Mass is also 419.1418845 g/mol . The Topological Polar Surface Area is 40.5 Ų .Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
Specific Scientific Field
Pharmaceutical Chemistry and Pharmacology
Summary
Lumefantrine Keto Impurity is a degradation product of lumefantrine, an aryl amino alcohol class of antimalarial drugs. Researchers have investigated its role in antimalarial drug development.
Methods of Application
Researchers typically analyze Lumefantrine Keto Impurity using high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (MS). Stability studies involve exposing lumefantrine-containing samples to various stress conditions (e.g., temperature, humidity, light) and monitoring the formation of impurities.
Results
- Toxicological predictions using computational tools (Toxtree® and Derek®) suggest that DBK and other unspecified lumefantrine-related impurities have a toxicity risk comparable to that of the lumefantrine active pharmaceutical ingredient (API) itself .
Toxicology Studies
Specific Scientific Field
Pharmacology and Toxicology
Summary
Toxicological investigations focus on assessing the safety of Lumefantrine Keto Impurity and related impurities.
Methods of Application
In silico predictions using tools like Toxtree® and Derek® evaluate the toxicity risk associated with Lumefantrine Keto Impurity and other impurities.
Results
The overall toxicity risk for lumefantrine-related impurities, including DBK, is comparable to that of the lumefantrine API itself. These findings guide regulatory decisions and formulation adjustments .
Regulatory Compliance
Specific Scientific Field
Regulatory Affairs
Summary
Lumefantrine Keto Impurity levels must comply with regulatory guidelines to ensure drug safety.
Methods of Application
Regulatory agencies set release limits for impurities, including Lumefantrine Keto Impurity, based on toxicology data.
Results
Balancing efficacy and safety, regulatory decisions consider the acceptable levels of impurities in antimalarial products .
Pharmacokinetic Studies
Specific Scientific Field
Pharmacokinetics
Summary
Researchers investigate the impact of Lumefantrine Keto Impurity on drug absorption, distribution, metabolism, and excretion.
Methods of Application
Pharmacokinetic studies involve administering lumefantrine-containing formulations to animals or human volunteers and measuring drug and impurity levels over time.
Results
Understanding the pharmacokinetics of Lumefantrine Keto Impurity informs dosing regimens and contributes to optimizing antimalarial therapy.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOIDFQNPRZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722182 | |
| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
CAS RN |
53221-25-3 | |
| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



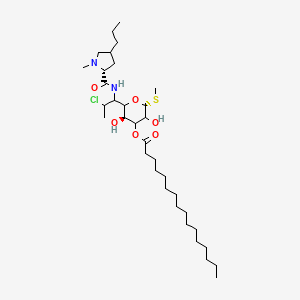
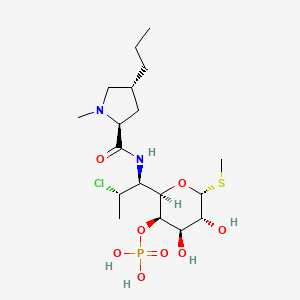
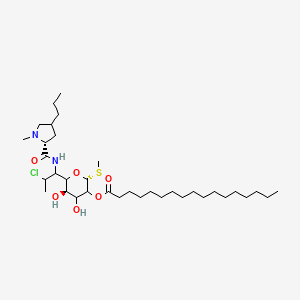

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
